molecular formula C11H9ClFN3 B8788346 4-chloro-N-(4-fluorophenyl)-6-methylpyrimidin-2-amine

4-chloro-N-(4-fluorophenyl)-6-methylpyrimidin-2-amine

Cat. No. B8788346
M. Wt: 237.66 g/mol
InChI Key: JTSACJNLRWGUPN-UHFFFAOYSA-N
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Patent
US06352993B1

Procedure details

A reaction mixture of 6-methyl-4-hydroxy-2-(4-fluorophenylamino)pyrimidine (1.74 g, 7.93 mmol) and phosphorus oxychloride was stirred for 1 hour at a room temperature and then dissolved in dichloromethane. Water was added dropwise to the reaction mixture and stirred for 30 minutes. The separated organic layer was washed with 2N NaOH solution, dried over anhydrous magnesium sulfate, and then concentrated under a reduced pressure to give 1.57 g of the titled compound. (Yield 83.5%)
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[N:5]=[C:4](O)[CH:3]=1.P(Cl)(Cl)([Cl:19])=O.O>ClCCl>[CH3:1][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[N:5]=[C:4]([Cl:19])[CH:3]=1

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
CC1=CC(=NC(=N1)NC1=CC=C(C=C1)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The separated organic layer was washed with 2N NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC(=NC(=N1)NC1=CC=C(C=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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